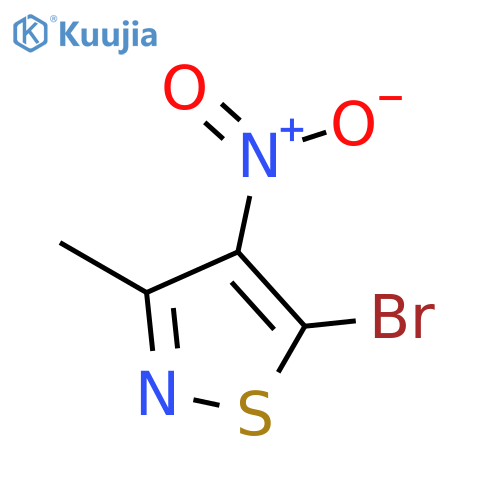

Cas no 35610-98-1 (5-Bromo-3-methyl-4-nitro-isothiazole)

35610-98-1 structure

商品名:5-Bromo-3-methyl-4-nitro-isothiazole

5-Bromo-3-methyl-4-nitro-isothiazole 化学的及び物理的性質

名前と識別子

-

- 5-bromo-3-methyl-4-nitro-1,2-thiazole

- 5-Brom-3-methyl-4-nitro-isothiazol

- 5-bromo-3-methyl-4-nitro-isothiazole

- AC1L6TZQ

- AC1Q26I9

- AG-K-61072

- AR-1G7433

- CTK4H4958

- NSC119862

- SureCN7776279

- 5-Bromo-3-methyl-4-nitro-isothiazole

-

- MDL: MFCD22421787

計算された属性

- せいみつぶんしりょう: 221.90989

じっけんとくせい

- PSA: 56.03

5-Bromo-3-methyl-4-nitro-isothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-112845-10.0g |

5-bromo-3-methyl-4-nitro-1,2-thiazole |

35610-98-1 | 10g |

$2273.0 | 2023-06-09 | ||

| Apollo Scientific | OR346367-1g |

5-Bromo-3-methyl-4-nitro-isothiazole |

35610-98-1 | 1g |

£283.00 | 2024-05-24 | ||

| Enamine | EN300-112845-5.0g |

5-bromo-3-methyl-4-nitro-1,2-thiazole |

35610-98-1 | 5g |

$1197.0 | 2023-06-09 | ||

| Ambeed | A644224-1g |

5-Bromo-3-methyl-4-nitroisothiazole |

35610-98-1 | 97% | 1g |

$279.0 | 2023-06-21 | |

| TRC | B292325-10mg |

5-Bromo-3-methyl-4-nitro-isothiazole |

35610-98-1 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Apollo Scientific | OR346367-5g |

5-Bromo-3-methyl-4-nitro-isothiazole |

35610-98-1 | 5g |

£1008.00 | 2024-05-24 | ||

| Enamine | EN300-112845-0.1g |

5-bromo-3-methyl-4-nitro-1,2-thiazole |

35610-98-1 | 95% | 0.1g |

$296.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353642-5g |

5-Bromo-3-methyl-4-nitroisothiazole |

35610-98-1 | 97% | 5g |

¥11203.00 | 2024-05-17 | |

| Ambeed | A644224-5g |

5-Bromo-3-methyl-4-nitroisothiazole |

35610-98-1 | 97% | 5g |

$1190.0 | 2025-02-25 | |

| abcr | AB386933-1 g |

5-Bromo-3-methyl-4-nitro-isothiazole, 95%; . |

35610-98-1 | 95% | 1 g |

€608.50 | 2023-07-19 |

5-Bromo-3-methyl-4-nitro-isothiazole 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

35610-98-1 (5-Bromo-3-methyl-4-nitro-isothiazole) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35610-98-1)5-Bromo-3-methyl-4-nitro-isothiazole

清らかである:99%

はかる:5g

価格 ($):1071.0